Cas no 607373-82-0 (4-methoxy-5-nitro-1H-pyridin-2-one)
4-methoxy-5-nitro-1H-pyridin-2-one Chemical and Physical Properties
Names and Identifiers
-
- 4-Methoxy-5-nitropyridin-2(1H)-one
- 4-Methoxy-5-nitro-1H-pyridin-2-one
- 2(1H)-Pyridinone,4-methoxy-5-nitro-
- 2-Hydroxy-4-methoxy-5-nitropyridine
- 4-Methoxy-5-nitro-1H
- 4-methoxy-5-nitropyridin-2-ol
- 5-nitro-2-hydroxy-4-methoxypyridine
- STL556487
- 4-Methoxy-5-nitro-2(1h)-pyridinone
- SB11189
- 4-methoxy-5-nitro-1,2-dihydropyridin-2-one
- AKOS016008663
- AKOS005255417
- J-515651
- CS-W006922
- 4-(methyloxy)-5-nitro-2-pyridinol
- 607373-82-0
- SY047607
- SCHEMBL221671
- MFCD07367779
- 2(1H)-Pyridinone, 4-methoxy-5-nitro-
- 2-hydroxy-4-methoxy-5-nitro pyridine
- DB-008207
- DS-2704
- P11484
- BBL102682
- BBXOGUKAXIFZAE-UHFFFAOYSA-N
- DTXSID90650078
- 4-methoxy-5-nitro-1H-pyridin-2-one
-
- MDL: MFCD07367779
- Inchi: 1S/C6H6N2O4/c1-12-5-2-6(9)7-3-4(5)8(10)11/h2-3H,1H3,(H,7,9)
- InChI Key: BBXOGUKAXIFZAE-UHFFFAOYSA-N
- SMILES: O(C)C1=CC(NC=C1[N+](=O)[O-])=O
Computed Properties
- Exact Mass: 170.03300
- Monoisotopic Mass: 170.033
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 286
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 84.2A^2
- XLogP3: -0.6
Experimental Properties
- Density: 1.454
- Boiling Point: 439℃ at 760 mmHg
- Flash Point: 219.3°C
- Refractive Index: 1.589
- PSA: 88.17000
- LogP: 1.22720
4-methoxy-5-nitro-1H-pyridin-2-one Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-methoxy-5-nitro-1H-pyridin-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M11255-1g |
4-Methoxy-5-nitropyridin-2-ol |
607373-82-0 | 95% | 1g |
1565.0CNY | 2021-08-05 | |
| Matrix Scientific | 069723-500mg |
2-Hydroxy-4-methoxy-5-nitropyridine |
607373-82-0 | 500mg |
$341.00 | 2023-09-08 | ||
| Matrix Scientific | 069723-1g |
2-Hydroxy-4-methoxy-5-nitropyridine |
607373-82-0 | 1g |
$500.00 | 2023-09-08 | ||
| Matrix Scientific | 069723-5g |
2-Hydroxy-4-methoxy-5-nitropyridine |
607373-82-0 | 5g |
$1210.00 | 2023-09-08 | ||
| Chemenu | CM170721-1g |
2-Hydroxy-4-methoxy-5-nitropyridine |
607373-82-0 | 98% | 1g |
$153 | 2021-08-05 | |
| Chemenu | CM170721-5g |
2-Hydroxy-4-methoxy-5-nitropyridine |
607373-82-0 | 98% | 5g |
$396 | 2021-08-05 | |
| Chemenu | CM170721-10g |
2-Hydroxy-4-methoxy-5-nitropyridine |
607373-82-0 | 98% | 10g |
$617 | 2021-08-05 | |
| Chemenu | CM170721-25g |
2-Hydroxy-4-methoxy-5-nitropyridine |
607373-82-0 | 98% | 25g |
$1132 | 2021-08-05 | |
| TRC | M262735-500mg |
4-Methoxy-5-nitro-1H-pyridin-2-one |
607373-82-0 | 500mg |
$ 339.00 | 2023-09-07 | ||
| TRC | M262735-1g |
4-Methoxy-5-nitro-1H-pyridin-2-one |
607373-82-0 | 1g |
$ 517.00 | 2023-09-07 |
4-methoxy-5-nitro-1H-pyridin-2-one Suppliers
4-methoxy-5-nitro-1H-pyridin-2-one Related Literature
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
4. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
Additional information on 4-methoxy-5-nitro-1H-pyridin-2-one
4-methoxy-5-nitro-1H-pyridin-2-one (CAS No. 607373-82-0): A Versatile Building Block in Modern Medicinal Chemistry
4-methoxy-5-nitro-1H-pyridin-2-one (CAS No. 607373-82-0) is a structurally unique heterocyclic compound that has garnered significant attention in the field of organic synthesis and pharmaceutical research. This compound belongs to the class of pyridinone derivatives, which are known for their ability to participate in a wide range of chemical transformations due to the presence of multiple functional groups. The 4-methoxy substituent and the 5-nitro group in its molecular structure confer distinct electronic and steric properties, making it a valuable starting material for the development of bioactive molecules. Recent advances in medicinal chemistry have highlighted the importance of pyridinone scaffolds in the design of small-molecule therapeutics, particularly in the areas of anti-inflammatory agents, enzyme inhibitors, and targeted drug delivery systems.
The molecular framework of 4-methoxy-5-nitro-1H-pyridin-2-one is characterized by a six-membered pyridine ring fused with a ketone group at the 2-position, along with a methoxy (-OCH₃) group at the 4-position and a nitro (-NO₂) group at the 5-position. This combination of electron-withdrawing and electron-donating substituents creates a unique electronic environment that can be exploited in various synthetic strategies. For instance, the nitro group can serve as a versatile handle for reduction reactions, allowing the introduction of amino functionalities through catalytic hydrogenation. Meanwhile, the methoxy substituent can participate in hydrogen bonding interactions, which may enhance the solubility and bioavailability of derivatives synthesized from this compound.
Recent studies published in Organic Letters (2023) have demonstrated the utility of 4-methoxy-5-nitro-1H-pyridin-2-one as a key intermediate in the synthesis of novel COX-2 inhibitors. Researchers at the University of Tokyo have reported a one-pot synthesis route that involves the selective reduction of the nitro group to an amine, followed by a cyclization reaction to form a pyrazole ring. This approach has yielded compounds with potent anti-inflammatory activity, as evidenced by in vitro assays showing IC₅₀ values in the low micromolar range. The pyridinone core in these derivatives has been shown to bind selectively to the active site of COX-2, minimizing off-target effects that are commonly observed with traditional NSAIDs.
The CAS No. 607373-82-0 compound has also been explored in the development of fluorescent probes for biological imaging. A 2023 study in Chemical Communications described the functionalization of this molecule with azide groups, enabling the use of click chemistry to attach fluorophores. The resulting derivatives exhibited excellent photostability and cell permeability, making them promising candidates for real-time monitoring of intracellular processes. The methoxy group in the parent molecule was found to play a critical role in modulating the hydrophobicity of the final probe, ensuring optimal cellular uptake without compromising solubility in aqueous environments.
From an industrial perspective, the scalability of 4-methoxy-5-nitro-1H-pyridin-2-one synthesis has been a focus of recent process development efforts. A 2024 report in ACS Sustainable Chemistry & Engineering highlighted the use of microwave-assisted protocols to achieve high yields (92%) and short reaction times (30 minutes) under mild conditions. This advancement addresses the challenges associated with the traditional synthesis methods, which often require harsh reagents and extended reaction periods. The nitro group in the molecule was found to be particularly amenable to microwave irradiation, accelerating the formation of the pyridinone ring through enhanced kinetic control.
The pyridinone scaffold in 4-methoxy-5-nitro-1H-pyridin-2-one has also been investigated for its potential in the development of antimicrobial agents. A 2023 study published in Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited broad-spectrum activity against multidrug-resistant bacterial strains, including MRSA and E. coli. Structure-activity relationship (SAR) studies revealed that the methoxy group at the 4-position was essential for maintaining the compound's antibacterial potency, while the nitro group contributed to the overall hydrophobicity required for membrane permeability. These findings underscore the importance of functional group positioning in the design of effective antimicrobial agents.
Looking ahead, the CAS No. 607373-82-0 compound is expected to play a pivotal role in the next generation of precision medicine applications. Ongoing research at the Broad Institute has focused on the use of this molecule as a building block for the synthesis of prodrugs that can be selectively activated in tumor microenvironments. By conjugating the pyridinone core with pH-sensitive linkers, researchers have developed compounds that release their active payloads only in acidic conditions, which are characteristic of many cancerous tissues. This approach has shown promising results in preclinical models, with significant tumor regression observed in xenograft studies.
In conclusion, 4-methoxy-5-nitro-1H-pyridin-2-one (CAS No. 607373-82-0) represents a versatile and strategically functionalized molecule with a wide range of applications in medicinal chemistry, materials science, and industrial synthesis. Its unique combination of substituents and the inherent reactivity of the pyridinone scaffold make it an ideal platform for the development of novel therapeutics and advanced materials. As research in this area continues to expand, the potential of this compound to address unmet medical needs and drive innovation in drug discovery remains highly promising.
607373-82-0 (4-methoxy-5-nitro-1H-pyridin-2-one) Related Products
- 1806133-66-3(6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-carboxaldehyde)
- 1805599-25-0(2-(Difluoromethyl)-6-hydroxy-4-methoxy-3-nitropyridine)
- 75710-99-5(3-Methoxy-5-nitro-pyridin-2-ol (~90%))
- 97055-51-1(2(1H)-Pyridinone, 4-methoxy-1-methyl-3,5-dinitro-)
- 344749-44-6(6-Methyl-5-nitropyridine-2,4-diol)
- 208191-71-3(2(1H)-Pyridinone, 4-ethoxy-5-nitro-)
- 1806177-44-5(6-Hydroxy-3-nitro-4-(trifluoromethoxy)pyridine-2-methanol)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)